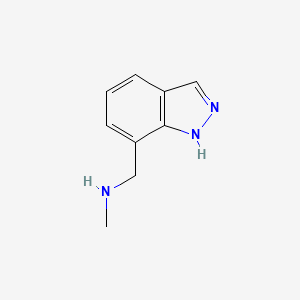
N-ethyl-N,4-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N,4-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen and the fourth carbon of the piperidine ring, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,4-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with ethylamine and dimethylamine. One common method includes the following steps:
Starting Material: 4-piperidone is used as the starting material.
Reaction with Ethylamine: The 4-piperidone is reacted with ethylamine under controlled conditions to introduce the ethyl group.
Reaction with Dimethylamine: The intermediate product is then reacted with dimethylamine to introduce the two methyl groups on the nitrogen atom.
The reaction conditions often involve the use of solvents such as methanol and the presence of reducing agents like sodium cyanoborohydride to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N,4-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N-ethyl-N,4-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Mecanismo De Acción
The mechanism of action of N-ethyl-N,4-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpiperidin-4-amine: This compound is structurally similar but lacks the ethyl group.
N-Ethylpiperidin-4-amine: This compound has an ethyl group but lacks the two methyl groups on the nitrogen atom.
Uniqueness
N-ethyl-N,4-dimethylpiperidin-4-amine is unique due to the presence of both an ethyl group and two methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-ethyl-N,4-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-4-11(3)9(2)5-7-10-8-6-9/h10H,4-8H2,1-3H3 |
Clave InChI |
JVHDERIWAUVCON-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1(CCNCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)




![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)






